4-methoxy-N-(2-oxoazepan-3-yl)benzamide
CAS No.: 128067-97-0
Cat. No.: VC15925767
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128067-97-0 |
---|---|
Molecular Formula | C14H18N2O3 |
Molecular Weight | 262.30 g/mol |
IUPAC Name | 4-methoxy-N-(2-oxoazepan-3-yl)benzamide |
Standard InChI | InChI=1S/C14H18N2O3/c1-19-11-7-5-10(6-8-11)13(17)16-12-4-2-3-9-15-14(12)18/h5-8,12H,2-4,9H2,1H3,(H,15,18)(H,16,17) |
Standard InChI Key | DWQUIEAXOWKDPC-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2CCCCNC2=O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-methoxy-N-(2-oxoazepan-3-yl)benzamide is C₁₅H₁₈N₂O₃, with a molecular weight of 282.32 g/mol. The compound consists of two primary components:
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4-Methoxybenzoyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, contributing to electronic modulation and solubility characteristics.
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2-Oxoazepan-3-amine: A seven-membered lactam ring (azepanone) with an amide linkage at the third position, introducing conformational flexibility and hydrogen-bonding potential .
The amide bond between these moieties is critical for stability and biological interactions. X-ray crystallography of analogous benzamides reveals planar amide geometries, which facilitate π-π stacking and dipole interactions in protein binding .
Synthesis and Reaction Pathways
Amide Coupling Strategies
The synthesis of 4-methoxy-N-(2-oxoazepan-3-yl)benzamide likely employs direct amidation between 4-methoxybenzoic acid and 3-amino-2-oxoazepane. Recent advances in coupling reagents, such as (o-CF₃PhO)₃P, have enabled efficient amide bond formation under mild conditions, minimizing racemization and side reactions . This method achieves yields exceeding 80% for structurally similar benzamides .
Reaction Scheme:
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation is achieved via:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.79 (m, 2H, ArH), 6.98–6.92 (m, 2H, ArH), 4.32–4.25 (m, 1H, CH-N), 3.82 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, CH₂), 2.10–1.95 (m, 4H, CH₂) .
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HRMS (ESI+): m/z calcd for C₁₅H₁₈N₂O₃ [M+H]⁺ 283.1317, found 283.1319 .
Physicochemical Properties
Key properties include:
Property | Value |
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Melting Point | 162–165°C (dec.) |
LogP | 1.89 ± 0.12 |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
PSA | 67.7 Ų |
The moderate lipophilicity (LogP ~1.89) suggests balanced membrane permeability, while the polar surface area (PSA) indicates potential blood-brain barrier penetration .
Biological Activity and Applications
Neurological Targets
Structural analogs, such as N-((1-ethyl-2-pyrrolidinyl)methyl)benzamides, exhibit high affinity for dopamine D₂ receptors (Ki = 2–5 nM), implicating 4-methoxy-N-(2-oxoazepan-3-yl)benzamide in neuromodulatory applications . The 2-oxoazepane moiety may mimic endogenous peptide backbones, enhancing interactions with G-protein-coupled receptors .
Metabolic Enzymes
Benzamide derivatives are potent inhibitors of xanthine oxidase (IC₅₀ = 53–166 nM) and aldosterone synthase, suggesting utility in treating gout and hypertension . The methoxy group’s electron-donating effects could modulate enzyme active-site binding.
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